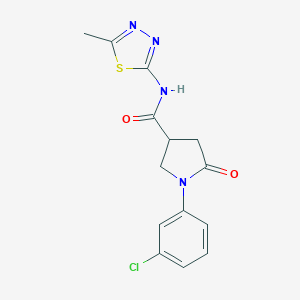
1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as a thiadiazole derivative and has been studied for its potential applications in various fields, including medicinal chemistry and drug development.
作用机制
The mechanism of action of 1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, several studies have suggested that this compound exerts its biological effects by inhibiting the activity of specific enzymes, such as carbonic anhydrase and acetylcholinesterase. Additionally, it has been proposed that this compound may interfere with cellular signaling pathways, leading to its observed anti-inflammatory and anticancer activities.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has been shown to exhibit significant biochemical and physiological effects. Studies have reported that this compound possesses potent antimicrobial activity against various bacterial and fungal strains. Moreover, it has been shown to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, this compound has been shown to exhibit significant anticancer activity, inhibiting the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One advantage of using 1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its potent biological activity. This compound has been shown to exhibit significant antimicrobial, anti-inflammatory, and anticancer activities, making it an attractive candidate for drug development. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations, highlighting the need for careful dose optimization in lab experiments.
未来方向
There are several potential future directions for research on 1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide. One potential direction is the development of novel drugs based on this compound for the treatment of various diseases, including cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, investigations into the potential toxicity and safety of this compound are needed to facilitate its translation into clinical use.
合成方法
The synthesis of 1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has been described in several scientific publications. One of the most commonly used methods involves the reaction of 3-chlorobenzoic acid with thiosemicarbazide to form 5-methyl-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 3-chloro-1-phenylpropan-1-one to form the final product.
科学研究应用
1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential applications in medicinal chemistry and drug development. Several studies have reported that this compound exhibits significant antimicrobial, anti-inflammatory, and anticancer activities. Moreover, it has been shown to possess potent inhibitory effects against various enzymes, including carbonic anhydrase, urease, and acetylcholinesterase.
属性
产品名称 |
1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
分子式 |
C14H13ClN4O2S |
分子量 |
336.8 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H13ClN4O2S/c1-8-17-18-14(22-8)16-13(21)9-5-12(20)19(7-9)11-4-2-3-10(15)6-11/h2-4,6,9H,5,7H2,1H3,(H,16,18,21) |
InChI 键 |
USZJYBRZRCJZOG-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
规范 SMILES |
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277357.png)

![4-[(2,4-Dimethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B277362.png)


![2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid](/img/structure/B277367.png)

![3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277370.png)


